Ethyl 2-(4-nitrophenoxy)acetate

Overview

Description

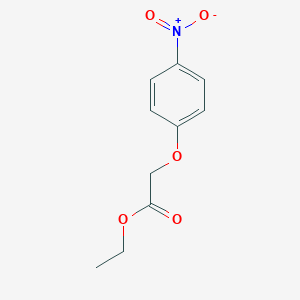

Ethyl 2-(4-nitrophenoxy)acetate is an organic ester derivative characterized by a nitro-substituted phenoxy group linked to an ethyl acetate backbone. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 225.20 g/mol . The compound is synthesized via nucleophilic substitution, typically involving 4-nitrophenol and ethyl bromoacetate (or chloroacetate) in the presence of a base such as potassium carbonate. Reaction conditions vary, including conventional reflux (62–92% yield) and ultrasound-assisted phase-transfer catalysis (optimized yield under 50°C, 28 kHz frequency) . The nitro group at the para position confers strong electron-withdrawing effects, influencing reactivity in subsequent transformations, such as reductions to amine derivatives (e.g., ethyl 2-(4-aminophenoxy)acetate) .

Crystallographic studies reveal a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, and β = 92.59°. Weak intermolecular C–H···O hydrogen bonds stabilize the layered structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nitrophenoxy)acetate can be synthesized using phase-transfer catalysis under sonication. The process involves the reaction of p-nitrophenol with ethyl 2-bromoacetate in the presence of a mild solid base, such as anhydrous potassium carbonate. The reaction is typically carried out in a batch reactor equipped with a reflux condenser and ultrasonic irradiation at a frequency of 28 kHz and a power rating of 300 W. The reaction temperature is maintained at 50°C under pseudo-first order conditions and monitored by gas chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar phase-transfer catalysis techniques, but on a larger scale. The use of solid-liquid phase-transfer catalysis (SL-PTC) is preferred due to its advantages, such as reduced environmental impact and improved yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed:

Reduction: Ethyl 2-(4-aminophenoxy)acetate.

Substitution: 2-(4-nitrophenoxy)acetic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-nitrophenoxy)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The nitro group can be reduced or substituted to create derivatives with enhanced biological activity.

- Esterification : It can undergo esterification reactions to form new esters that may have distinct properties or applications.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry for the development of pharmaceutical agents. Key applications include:

- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties, making it a candidate for developing new antibiotics . The nitro group is particularly associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell functions.

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, indicating its potential as a basis for new anti-inflammatory drugs .

Material Science

In material science, this compound is utilized in the preparation of functionalized polymers and materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their functionality.

This compound has been used as a probe in biological studies to investigate enzyme interactions and biochemical pathways. Its ability to undergo hydrolysis makes it suitable for studying enzyme kinetics and specificity.

Case Studies

- Enzyme-Catalyzed Reactions : A study highlighted its use as a substrate in enzyme-catalyzed ester hydrolysis reactions, providing insights into reaction mechanisms and enzyme specificity .

- Synthesis of Derivatives : Research efforts have focused on synthesizing derivatives of this compound to evaluate their biological activities. Modifications to the nitro group significantly influenced antimicrobial properties, suggesting pathways for drug design .

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds with different biological activities. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-nitrophenoxy)acetate belongs to a broader class of aryloxy acetates. Key analogs and their properties are compared below:

Functional Group Modifications

2.2.1. Ester Group Variations

Replacing the ethyl ester with methyl or tert-butyl groups alters solubility and hydrolytic stability:

- Mthis compound: Lower molecular weight (211.18 g/mol) but reduced thermal stability .

- tert-Butyl 2-(4-nitrophenoxy)acetate: Increased steric bulk slows hydrolysis, favoring prolonged stability in acidic environments .

2.2.2. Side-Chain Extensions

Compounds like ethyl-[2-(4-nitrophenoxy)ethoxy]acetate introduce ether linkages, enhancing flexibility and hydrogen-bonding capacity. This derivative shows a 30% yield in Truce–Smiles rearrangements and distinct NMR shifts (δH = 8.20 ppm for aromatic protons) .

Physicochemical and Reactivity Profiles

Thermal Stability :

- Nitro derivatives decompose above 200°C, whereas halogenated analogs (e.g., –F, –Cl) exhibit higher thermal stability .

Biological Activity

Ethyl 2-(4-nitrophenoxy)acetate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 223.21 g/mol. The compound features a nitrophenoxy group attached to an ethyl acetate moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.21 g/mol |

| CAS Number | 51336-43-7 |

| Purity | >98% |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including phase-transfer catalysis (PTC). A notable study utilized ultrasound-assisted PTC, which demonstrated enhanced reaction rates and selectivity under mild conditions. The reaction involved the coupling of p-nitrophenol with ethyl bromoacetate using potassium carbonate as a base under sonication at 50°C .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing nitro groups enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial efficacy .

Table: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. It has been evaluated for its inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell proliferation .

Case Study: Anticancer Effects

A study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) and induced apoptosis as evidenced by increased caspase-3 activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that varying the substituents on the phenoxy group can enhance or diminish its antimicrobial and anticancer activities. For instance, the introduction of additional electron-withdrawing groups tends to increase antibacterial potency, while modifications that enhance lipophilicity may improve cellular uptake in cancer cells .

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Nitro group enhances activity | |

| Ethyl (2-formyl-6-methoxy-4-nitrophenoxy)acetate | Additional methoxy group improves solubility | |

| Ethyl (2-formyl-4-nitrophenoxy)acetate | Formyl group may enhance reactivity |

Q & A

Q. What is the standard synthetic procedure for Ethyl 2-(4-nitrophenoxy)acetate?

Basic Research Question

The synthesis involves nucleophilic substitution between 4-nitrophenol and ethyl chloroacetate under basic conditions. A typical protocol includes:

- Refluxing 4-nitrophenol (0.030 mol), ethyl chloroacetate (0.032 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 mL) for 8 hours .

- Monitoring reaction completion via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with NaOH (10%) and water, followed by solvent removal .

- Yields are typically improved by optimizing solvent polarity (e.g., acetone vs. DMF) and base concentration .

Q. How is reaction completion monitored during synthesis?

Basic Research Question

- Thin-Layer Chromatography (TLC): A solvent system of hexane:ethyl acetate (3:1) is used to track the disappearance of 4-nitrophenol (Rf ~0.3) and the appearance of the product (Rf ~0.6) .

- Elemental Analysis: Post-purification, carbon, hydrogen, and nitrogen content are verified (deviation <0.5% from theoretical values) .

Q. What spectroscopic and analytical methods confirm the compound’s structure?

Basic Research Question

- NMR Spectroscopy: ¹H NMR should show signals for the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2), the acetoxy methylene (δ 4.6–4.8 ppm), and aromatic protons (δ 7.0–8.3 ppm for nitrophenyl) .

- Mass Spectrometry: A molecular ion peak at m/z 225.20 (C10H11NO5) is expected .

- X-ray Crystallography: Single-crystal analysis confirms bond lengths (e.g., C–O = 1.36–1.43 Å) and torsional angles .

Q. How is the crystal structure of this compound determined?

Advanced Research Question

-

Data Collection: A Rigaku Mercury CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is used. Parameters include θ range = 3.4–26.0°, T = 293 K, and monoclinic space group P2₁/c .

-

Refinement: SHELXL-97 refines the structure using full-matrix least squares. Key metrics:

Parameter Value a (Å) 5.3848 b (Å) 8.4482 c (Å) 24.238 β (°) 92.59 R1 0.068 wR2 0.156 -

Weak C–H···O hydrogen bonds stabilize layers parallel to the bc plane .

Q. How to resolve discrepancies in melting points or yields across studies?

Advanced Research Question

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted 4-nitrophenol or side products .

- Crystallization Conditions: Variations in solvent (ethanol vs. acetone) and cooling rates may affect melting points (reported range: 393–402 K) .

- Replicate Protocols: Compare stoichiometry (e.g., excess ethyl chloroacetate reduces phenol byproducts) .

Q. What challenges arise in refining crystal structures using SHELX?

Advanced Research Question

- Hydrogen Atom Placement: H-atoms are constrained to idealized positions (C–H = 0.93–0.97 Å), introducing minor errors in electron density maps (Δρmax = 0.20 e Å⁻³) .

- Disorder Modeling: The ethyl group’s rotational freedom may require split positions or isotropic displacement parameters .

- Software Limitations: SHELX struggles with low-resolution data (<1.0 Å); complementary tools like Olex2 or Phenix are recommended .

Q. How do intermolecular interactions influence crystal packing?

Advanced Research Question

- Hydrogen Bonding: Weak C–H···O interactions (2.40–2.60 Å) between the nitro group and ester oxygen create layered structures .

- π-Stacking: The nitrophenyl ring’s planar geometry allows edge-to-face interactions (3.8–4.2 Å), affecting solubility and melting behavior .

Q. What pharmacological activities have been explored for this compound?

Basic Research Question

- Anti-inflammatory Potential: Structural analogs (e.g., triazole derivatives) show activity in cyclooxygenase inhibition assays, suggesting utility for further testing .

- Drug Delivery: The ester group’s hydrolytic stability in physiological buffers (pH 7.4) can be assessed for prodrug applications .

Q. How to optimize reaction conditions for higher yields?

Advanced Research Question

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-nitrophenol but may increase side reactions .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Microwave Assistance: Reducing reaction time from 8 hours to 30 minutes while maintaining yields >85% .

Q. What purification methods are effective post-synthesis?

Basic Research Question

Properties

IUPAC Name |

ethyl 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHFNINPHJQASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309079 | |

| Record name | ethyl 2-(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19076-89-2 | |

| Record name | 19076-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.